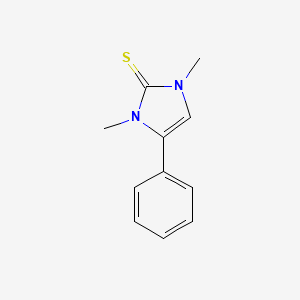
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione is a heterocyclic compound that belongs to the imidazole family It is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazoline derivatives.
Scientific Research Applications
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its sulfur atom can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be compared with other imidazole derivatives such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: This compound has a similar structure but lacks the sulfur atom, which affects its chemical reactivity and biological activity.
4-Methyl-5-phenyl-3-imidazoline-2-thione: This compound has a methyl group at the 4-position, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its sulfur-containing imidazoline ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
25433-16-3 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1,3-dimethyl-4-phenylimidazole-2-thione |
InChI |
InChI=1S/C11H12N2S/c1-12-8-10(13(2)11(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
PFZYPHBIKQHBFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N(C1=S)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















